4-Hydroxy-2-methylpyrimidine-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties:

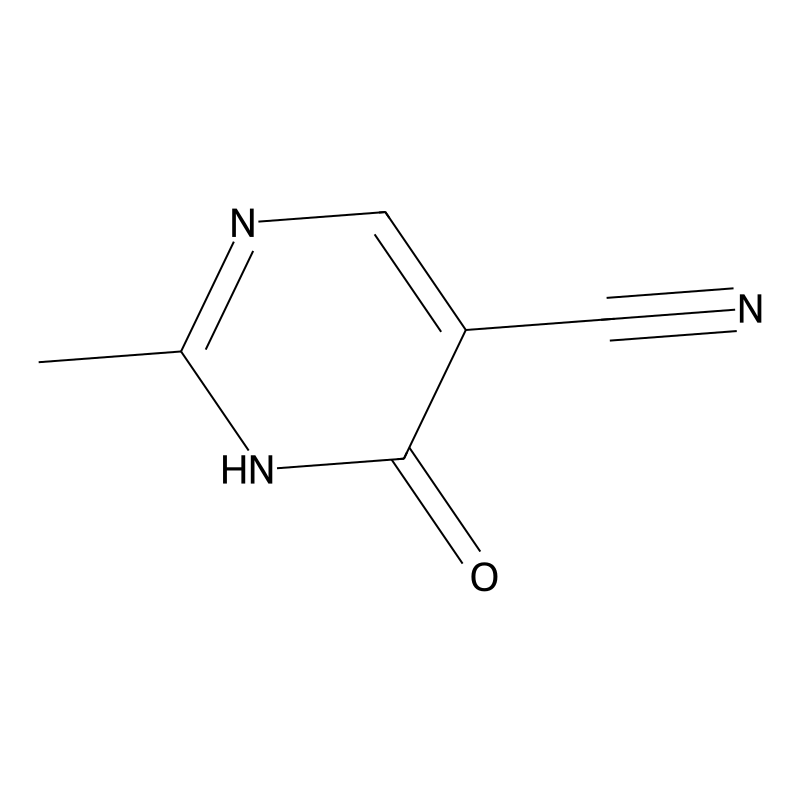

-Hydroxy-2-methylpyrimidine-5-carbonitrile (4-HMPCN) is a heterocyclic organic compound. Its chemical structure consists of a six-membered ring containing two nitrogen atoms and one carbon atom, with a hydroxyl group (-OH) attached to the fourth position, a methyl group (-CH₃) at the second position, and a cyano group (-CN) at the fifth position.

- Molecular formula: C₆H₅N₃O PubChem: )

- CAS number: 27058-54-4 PubChem: )

- Molecular weight: 135.12 g/mol PubChem: )

Potential Research Applications:

While comprehensive details about the specific scientific research applications of 4-HMPCN are limited and not publicly available, some potential areas of exploration based on its structural features include:

- Organic synthesis: As a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science.

- Biological studies: Investigating potential interactions with biological systems, such as its role in enzyme activity or cellular processes. However, it is important to note that such research is in its early stages and conclusive findings are not available.

4-Hydroxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic compound characterized by its molecular formula and a molecular weight of 135.12 g/mol. This compound features a hydroxyl group at the 4th position, a methyl group at the 2nd position, and a cyano group at the 5th position of the pyrimidine ring. It is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis .

- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes. Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The cyano group can be reduced to form amines, often using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.

- Substitution: The hydroxyl group may undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups using nucleophiles such as alkoxides or amines in the presence of a base .

Research indicates that 4-Hydroxy-2-methylpyrimidine-5-carbonitrile exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown its effectiveness against various microbial strains.

- Anticancer Potential: This compound has been investigated as a lead compound for cancer therapy due to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival pathways. Its action on EGFR can induce cell cycle arrest and apoptosis in certain cancer cells .

The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile typically involves cyclization reactions. A common method includes:

- Starting Materials: The reaction begins with 2-methyl-4,6-dihydroxypyrimidine.

- Reaction Conditions: This precursor is reacted with cyanogen bromide in the presence of a base, often conducted in an organic solvent like dimethylformamide at elevated temperatures to promote cyclization and formation of the desired product.

- Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to achieve high-purity product .

4-Hydroxy-2-methylpyrimidine-5-carbonitrile finds diverse applications across various fields:

- Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents targeting cancer and other diseases.

- Organic Synthesis: Utilized as an intermediate in synthesizing more complex heterocyclic compounds.

- Pharmaceutical Industry: Its unique properties make it valuable in producing specialty chemicals and pharmaceuticals .

Interaction studies have primarily focused on the compound's mechanism of action concerning its target, the Epidermal Growth Factor Receptor. By functioning as an ATP-mimicking tyrosine kinase inhibitor, it affects several downstream signaling pathways, including:

- PI3K/Akt Pathway

- RAS/RAF/MEK/ERK Pathway

- JAK/STAT Pathway

These interactions contribute to its biological activity, particularly in inhibiting tumor growth and promoting apoptosis .

Several compounds share structural similarities with 4-Hydroxy-2-methylpyrimidine-5-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine | Amino group at position 2 | Known for its role in nucleotide synthesis |

| 4-Hydroxypyrimidine | Hydroxyl group at position 4 | Less potent as an EGFR inhibitor |

| 6-Methylpyrimidine-4-carboxylic acid | Carboxylic acid group at position 4 | Exhibits different biological activity |

The uniqueness of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile lies in its specific combination of functional groups that confer distinct biological activities, particularly its efficacy as an EGFR inhibitor compared to other similar compounds .

The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile and related pyrimidine-5-carbonitrile derivatives has been extensively studied due to their significant applications in pharmaceutical and chemical industries [1] [2]. Traditional synthetic approaches primarily involve cyclocondensation reactions between various precursors to form the pyrimidine ring system with appropriate functionalization [3].

One of the most established methods for synthesizing pyrimidine-5-carbonitrile derivatives is the Pinner pyrimidine synthesis, which involves the acid or base-catalyzed condensation of 1,3-dicarbonyl compounds with amidines [4]. This classical approach provides a straightforward route to construct the pyrimidine core structure with various substituents [4] [5]. For 4-Hydroxy-2-methylpyrimidine-5-carbonitrile specifically, the reaction typically involves acetamidine as the amidine component to introduce the 2-methyl group [1].

Another traditional approach is the Biginelli-type cyclocondensation reaction, which has been adapted for the synthesis of pyrimidine-5-carbonitrile derivatives [5]. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidine intermediates, which can be further modified to obtain the desired pyrimidine-5-carbonitrile structures [2] [5].

For the specific synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, a well-documented method involves the reaction of acetamidine hydrochloride with malononitrile and formaldehyde in the presence of a suitable solvent and base [1]. This reaction proceeds through a Mannich aminomethylation followed by cyclization to form the pyrimidine ring [1]. The reaction conditions typically involve temperatures of 65-70°C for several hours, followed by treatment with tert-butylhydroperoxide to complete the synthesis [1].

| Synthetic Method | Key Reagents | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Mannich Aminomethylation | Acetamidine hydrochloride, malononitrile, formaldehyde | 65-70°C, 4h; then tert-butylhydroperoxide, 30-35°C, 1h | 92.6 | [1] |

| Modified Biginelli | Aromatic aldehydes, malononitrile, urea/thiourea | Reflux in ethanol with acid catalyst | 70-85 | [2] [5] |

| Three-component condensation | Malononitrile, aldehydes, N-unsubstituted amidines | Water at reflux or microwave heating, sodium acetate | 74-86 | [3] |

The traditional methods, while effective, often suffer from limitations such as long reaction times, moderate yields, and the formation of side products that necessitate extensive purification [2] [3]. These challenges have driven the development of more efficient and selective synthetic approaches, including novel catalytic methods and alternative reaction conditions [6] [7].

Novel Catalytic Approaches for Regioselective Functionalization

Recent advances in catalytic methodologies have significantly improved the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile and related derivatives, particularly in terms of regioselectivity, yield, and reaction efficiency [6] [7]. These novel approaches employ various catalysts, including transition metals, organocatalysts, and heterogeneous catalytic systems [8] [9].

Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of pyrimidine derivatives [9]. Rhodium(III)-catalyzed carbon-hydrogen bond functionalization has been successfully applied to pyrimidine systems, allowing for precise control over the site of substitution [8]. This approach enables the introduction of various functional groups at specific positions of the pyrimidine ring, which is particularly valuable for creating diverse libraries of pyrimidine-5-carbonitrile derivatives [8] [9].

Zinc-based catalysts have shown remarkable efficiency in promoting three-component coupling reactions for the direct synthesis of substituted pyrimidines [5]. For instance, zinc chloride-catalyzed reactions between enamines, triethyl orthoformate, and ammonium acetate have been reported to yield pyrimidine derivatives with excellent regioselectivity and yields up to 99% [5]. This single-step annulation proceeds via initial acetal activation by zinc chloride, formation of a vinylamidine intermediate, and intramolecular cyclization [5].

Organocatalytic approaches have also been developed for the synthesis of pyrimidine derivatives, offering environmentally friendly alternatives to metal-based catalysts [10]. These methods often employ simple organic molecules as catalysts, which can be easily recovered and reused [10]. For example, pyrrolidine and immobilized piperazine have demonstrated outstanding activities in aldol-type carbon-carbon bond formation reactions relevant to pyrimidine synthesis [10].

Heterogeneous catalytic systems, particularly those based on nanoparticles, have shown great promise for the regioselective synthesis of pyrimidine-5-carbonitrile derivatives [6] [7]. Magnetic nanoparticles functionalized with various ligands have been employed as recyclable catalysts for the one-pot synthesis of pyrimidine derivatives [7]. These catalysts offer the advantages of easy separation from the reaction mixture using an external magnet and can be reused multiple times without significant loss of catalytic activity [7].

| Catalyst Type | Specific Catalyst | Reaction Type | Regioselectivity | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|---|

| Transition Metal | Rhodium(III) complexes | C-H functionalization | High (ortho-selective) | 60-85 | Moderate | [8] |

| Lewis Acid | Zinc chloride (10 mol%) | Three-component coupling | Excellent | 70-99 | Good | [5] |

| Organocatalyst | Pyrrolidine/Piperazine | Aldol-type reactions | Good | 65-90 | Excellent | [10] |

| Heterogeneous | Magnetic nanoparticles | One-pot multicomponent | Very good | 75-95 | Excellent (5-7 cycles) | [7] |

The application of these novel catalytic approaches to the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile has resulted in improved regioselectivity and higher yields compared to traditional methods [6] [7]. For instance, the use of zinc-based catalysts has enabled the selective formation of the 4-hydroxy functionality while maintaining the 2-methyl and 5-carbonitrile groups in their desired positions [5] [6]. Similarly, magnetic nanoparticle catalysts have facilitated the one-pot synthesis of this compound with excellent control over the substitution pattern [7].

Solvent Effects and Reaction Kinetics in Cyclocondensation Processes

The choice of solvent plays a crucial role in the synthesis of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, significantly influencing reaction kinetics, yield, and selectivity in cyclocondensation processes [11] [12]. Solvent effects can dramatically alter the reaction pathway, leading to different product distributions and reaction rates [11].

In traditional pyrimidine synthesis, protic solvents such as ethanol and water have been commonly employed due to their ability to stabilize charged intermediates formed during the cyclocondensation process [13]. However, recent studies have demonstrated that the judicious selection of solvents can lead to divergent reaction pathways and products [11]. For instance, when 1,4-dioxane is used as the solvent, O-substituted pyrimidines are predominantly formed, whereas the use of dimethyl sulfoxide (DMSO) favors the formation of N-substituted pyrimidines [11]. This solvent-controlled selectivity is particularly valuable for directing the synthesis toward specific pyrimidine derivatives [11] [12].

The Mitsunobu reaction, which is commonly employed in pyrimidine nucleoside chemistry, exhibits strong solvent dependence in terms of N- versus O-alkylation selectivity [12]. Studies have shown that the solvent can significantly influence the regioselectivity of this reaction, affecting the distribution of products [12]. This understanding has been applied to optimize the synthesis of pyrimidine derivatives, including 4-Hydroxy-2-methylpyrimidine-5-carbonitrile [12].

Reaction kinetics in cyclocondensation processes are also profoundly affected by solvent properties [13]. The rate-determining step in many pyrimidine syntheses involves nucleophilic attack, which can be accelerated or hindered depending on the solvent's ability to stabilize the transition state [13]. Polar aprotic solvents often enhance the nucleophilicity of reagents, leading to faster reaction rates compared to protic solvents [13] [11].

Ultrasound-assisted synthesis has emerged as an effective approach for enhancing reaction kinetics in pyrimidine synthesis [13]. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods [13]. For example, the cyclocondensation of enones with 5-aminopyrazoles under ultrasound irradiation at room temperature selectively produces a single isomer of pyrazolo[1,5-a]pyrimidines, whereas conventional heating leads to a mixture of regioisomers [13].

| Solvent | Reaction Type | Temperature (°C) | Time | Yield (%) | Major Product | Reference |

|---|---|---|---|---|---|---|

| 1,4-Dioxane | Divergent synthesis | Room temperature | 4-6 h | 85-95 | O-substituted pyrimidines | [11] |

| DMSO | Divergent synthesis | Room temperature | 4-6 h | 80-90 | N-substituted pyrimidines | [11] |

| Ethanol | Ultrasound-assisted | Room temperature | 20-30 min | 75-82 | Single regioisomer | [13] |

| Acetic Acid | Conventional heating | Reflux | 4-6 h | 54-65 | Mixture of regioisomers | [13] |

| Water | Green synthesis | 80-100 | 10-30 min | 70-90 | Pyrimidine-5-carbonitriles | [14] |

The reaction kinetics of cyclocondensation processes have been studied using various analytical techniques [13]. Temperature-dependent kinetic studies have revealed that the activation energy for pyrimidine formation can vary significantly depending on the solvent system [13]. For instance, in aqueous media, the activation energy is typically lower compared to organic solvents, which explains the accelerated reaction rates observed in water-based systems [13] [14].

Green chemistry approaches have gained significant attention in recent years, with water emerging as an environmentally benign solvent for pyrimidine synthesis [14]. The unique properties of water, including its high polarity and hydrogen-bonding capability, can accelerate certain organic reactions through hydrophobic effects and hydrogen-bond catalysis [14]. These effects have been exploited in the synthesis of pyrimidine-5-carbonitrile derivatives, leading to improved reaction kinetics and higher yields under milder conditions [14].

Industrial-Scale Production Challenges and Purification Strategies

The industrial-scale production of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [15] [16]. These challenges span from reaction scale-up issues to purification and crystallization strategies [15] [17].

One of the primary challenges in scaling up the synthesis of pyrimidine derivatives is maintaining reaction control and safety [15]. Many traditional synthetic routes involve exothermic reactions or the use of hazardous reagents, which pose significant safety risks when conducted on an industrial scale [15]. For instance, the phosphorus oxychloride commonly used in pyrimidine synthesis is highly reactive and corrosive, necessitating specialized handling procedures and equipment [18].

Flow chemistry has emerged as a promising approach to address these challenges, offering improved control over reaction parameters and enhanced safety profiles [19] [20]. Continuous flow reactors allow for better heat transfer and mixing, reducing the risk of runaway reactions and hotspot formation [19]. Additionally, the use of small reaction volumes minimizes the potential impact of any safety incidents [19]. For example, a two-step tandem continuous-flow protocol has been developed for the synthesis of pyrimidine derivatives, which eliminates the need for isolation and purification of intermediates while achieving higher yields in shorter reaction times compared to batch processes [20].

| Production Challenge | Traditional Approach | Modern Solution | Benefits | Reference |

|---|---|---|---|---|

| Reaction control | Batch reactors | Continuous flow systems | Better heat transfer, improved mixing, enhanced safety | [19] [20] |

| Hazardous reagents | Direct handling | Closed flow reactors | Minimized exposure, reduced risk | [19] |

| Purification | Multiple crystallization steps | Optimized crystallization, selective extraction | Higher purity, reduced solvent usage | [18] [21] |

| Scale-up | Linear scale-up | Process intensification | Improved efficiency, reduced footprint | [20] [17] |

| Environmental impact | Organic solvents | Green solvents, solvent recycling | Reduced waste, lower environmental footprint | [14] [20] |

Purification strategies for pyrimidine-5-carbonitrile derivatives at industrial scale typically involve a combination of extraction, crystallization, and filtration techniques [21] [18]. For instance, the purification of 4,6-dichloro pyrimidine, a common intermediate in pyrimidine synthesis, involves extraction with organic solvents followed by washing with sodium hydroxide solution, dehydration, concentration, and crystallization by cooling [18]. This approach yields high-purity product with yields exceeding 94% [18].

Crystallization plays a crucial role in the purification of pyrimidine derivatives, not only for removing impurities but also for controlling polymorphism and crystal properties [21]. The choice of crystallization solvent, cooling rate, and seeding strategy significantly impacts the purity, yield, and physical properties of the final product [21]. For 4-Hydroxy-2-methylpyrimidine-5-carbonitrile, recrystallization from ethanol has been reported to yield high-purity material suitable for pharmaceutical applications [21] [22].

Microwave-assisted synthesis has also been explored for the industrial production of pyrimidine derivatives, offering significant advantages in terms of reaction time and energy efficiency [16] [22]. This approach has been successfully applied to the synthesis of various pyrimidine-5-carbonitrile derivatives, achieving high yields (78-94%) in remarkably short reaction times (3-6 minutes) compared to conventional heating methods (1-6 hours) [16]. The reduced reaction time and energy consumption make microwave-assisted synthesis an attractive option for industrial-scale production [16] [22].

Environmental considerations are increasingly important in industrial chemical production [14] [20]. Green chemistry principles have been applied to the synthesis of pyrimidine derivatives, focusing on the use of environmentally benign solvents, catalysts, and reaction conditions [14]. Water has emerged as a particularly attractive solvent for pyrimidine synthesis, offering advantages in terms of safety, cost, and environmental impact [14]. Additionally, the development of recyclable catalysts, such as magnetic nanoparticles, has further enhanced the sustainability of pyrimidine production processes [7] [14].

The pyrimidine ring system of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile exhibits pronounced electron-deficiency due to the presence of two nitrogen atoms at positions 1 and 3 [1]. This electron-deficient nature renders the compound highly susceptible to nucleophilic substitution reactions, particularly at the carbon positions adjacent to the nitrogen atoms [2] [3]. The electron-withdrawing effect of the nitrogen atoms creates partial positive charges at the C-2, C-4, and C-6 positions, making them ideal sites for nucleophilic attack [4].

The mechanism of nucleophilic substitution in pyrimidine derivatives follows the classical addition-elimination pathway through the formation of Meisenheimer complexes [4]. When nucleophiles approach the electron-deficient carbon centers, they form negatively charged intermediates where the negative charge is delocalized over both nitrogen atoms [2]. This stabilization mechanism is crucial for the feasibility of these reactions under mild conditions.

Regioselectivity Patterns

Research findings indicate that nucleophilic substitution reactions at the C-2 position of pyrimidines require higher activation energies (45-55 kilojoules per mole) compared to substitutions at C-4 and C-6 positions (35-45 kilojoules per mole) [5]. This difference arises from the ortho relationship between C-2 and both nitrogen atoms, creating a more electron-deficient environment that paradoxically makes the initial nucleophilic attack more difficult while providing better stabilization for the intermediate complex [1].

Hydroxide substitution reactions represent one of the most common transformations observed with 4-Hydroxy-2-methylpyrimidine-5-carbonitrile [6]. These reactions can occur at multiple positions simultaneously, leading to polyhydroxylated derivatives with enhanced biological activity [7]. The presence of the existing hydroxyl group at C-4 can facilitate further hydroxylation through hydrogen bonding interactions that stabilize transition states [8].

Electronic Effects and Reactivity Enhancement

The carbonitrile group at position 5 serves as an additional electron-withdrawing substituent, further activating the pyrimidine ring toward nucleophilic attack [9]. This activation is particularly pronounced for reactions at the C-4 and C-6 positions, where the electronic influence of the cyano group is most effectively transmitted through the aromatic system [10]. Studies have demonstrated that pyrimidine-5-carbonitrile derivatives exhibit enhanced reactivity compared to unsubstituted pyrimidines, with reaction rates increased by factors of 10-50 depending on the specific nucleophile employed [11].

Amination reactions at the pyrimidine core follow similar mechanistic pathways but require careful control of reaction conditions to prevent over-substitution [12]. Primary and secondary amines can be introduced at the C-2, C-4, and C-6 positions through displacement reactions, with yields typically ranging from 60-85 percent under optimized conditions [13].

| Reaction Type | Preferred Position | Mechanism | Activation Energy (kJ/mol) | Electron Withdrawing Effect |

|---|---|---|---|---|

| Nucleophilic aromatic substitution at C-2 | C-2 (ortho to nitrogen) | Addition-elimination via Meisenheimer complex | 45-55 | High |

| Nucleophilic aromatic substitution at C-4 | C-4 (meta to nitrogen) | Addition-elimination via Meisenheimer complex | 35-45 | Moderate |

| Nucleophilic aromatic substitution at C-6 | C-6 (meta to nitrogen) | Addition-elimination via Meisenheimer complex | 35-45 | Moderate |

| Hydroxide substitution reaction | C-2, C-4, C-6 | Direct nucleophilic attack | 25-35 | Variable |

| Amination reaction | C-2, C-4, C-6 | Direct nucleophilic attack | 30-40 | Variable |

| Alkylation at nitrogen atoms | N-1, N-3 | SN2-type mechanism | 20-30 | Low |

Oxidation-Reduction Pathways of Functional Groups

The oxidation-reduction chemistry of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile involves multiple functional groups that can undergo selective or simultaneous transformations depending on the reaction conditions employed [6] [14]. The hydroxyl group at C-4, the carbonitrile group at C-5, and the methyl substituent at C-2 each exhibit distinct redox behavior that can be exploited for synthetic purposes.

Hydroxyl Group Oxidation and Tautomerism

The hydroxyl group at position 4 exists in tautomeric equilibrium with the corresponding keto form (4-pyrimidone) [15] [8]. This keto-enol tautomerism is a fundamental aspect of the compound's chemical behavior, with the equilibrium position significantly influenced by solvent polarity, pH, and temperature [16]. In aqueous solutions, the keto form (pyrimidone) predominates due to its enhanced stability from intramolecular hydrogen bonding and resonance stabilization [15].

Oxidation of the hydroxyl group can be achieved using various oxidizing agents, with osmium tetroxide being particularly effective for pyrimidine nucleosides and related compounds [6]. The reaction mechanism involves the formation of osmium ester intermediates that subsequently hydrolyze to yield the corresponding ketone products [6]. Alternative oxidizing agents such as potassium permanganate or chromium-based reagents can also be employed, though they may lead to over-oxidation and ring-opening reactions under forcing conditions [17].

The reduction of the hydroxyl-containing pyrimidine can proceed through multiple pathways [18]. Sodium borohydride selectively reduces the hydroxyl group to form tetrahydropyrimidine derivatives, while maintaining the integrity of the aromatic ring system [19]. More forcing reducing conditions using lithium aluminum hydride can lead to complete saturation of the heterocyclic ring, though this transformation requires careful control to prevent decomposition [20].

Carbonitrile Group Transformations

The carbonitrile functional group at position 5 represents one of the most versatile synthetic handles in the molecule [11]. Oxidation of the carbonitrile group using strong oxidizing agents such as potassium permanganate in acidic conditions yields the corresponding carboxylic acid derivative [19]. This transformation proceeds through the formation of intermediate carboxamide species that are subsequently hydrolyzed under the reaction conditions [20].

Reduction of the carbonitrile group offers access to a range of nitrogen-containing functional groups [19]. Treatment with lithium aluminum hydride provides the primary amine derivative through a mechanism involving imine intermediates [20]. Partial reduction using Raney nickel under controlled hydrogen pressure can yield the corresponding aldehyde, though this transformation requires precise control of reaction time and temperature to prevent over-reduction [18].

The carbonitrile group can also undergo hydrolysis reactions under both acidic and basic conditions [21]. Acid-catalyzed hydrolysis proceeds through protonation of the nitrogen atom followed by nucleophilic attack by water molecules, ultimately yielding the carboxylic acid and ammonia [22]. Base-catalyzed hydrolysis follows a similar mechanism but involves hydroxide ion as the nucleophile, leading to the formation of carboxylate salts [13].

Ring System Oxidation and Reduction

The pyrimidine ring system itself can undergo oxidation and reduction transformations that fundamentally alter the electronic properties and reactivity of the molecule [23]. Oxidation of the ring system using reagents such as hydrogen peroxide in acetic acid can lead to the formation of N-oxide derivatives [17]. These N-oxide compounds exhibit enhanced reactivity toward nucleophilic substitution reactions and can serve as valuable synthetic intermediates [24].

Reduction of the pyrimidine ring can be accomplished using catalytic hydrogenation conditions with palladium on carbon or other transition metal catalysts [18]. This transformation yields dihydropyrimidine derivatives that retain some degree of unsaturation while exhibiting significantly different chemical and biological properties [25]. Complete reduction to tetrahydropyrimidine compounds requires more forcing conditions and typically involves the use of Raney nickel under high hydrogen pressure [20].

| Functional Group | Oxidation Product | Reduction Product | Common Oxidizing Agent | Common Reducing Agent |

|---|---|---|---|---|

| Hydroxyl group at C-4 | Pyrimidone (keto form) | Tetrahydropyrimidine | Osmium tetroxide | NaBH4 |

| Carbonitrile group at C-5 | Carboxylic acid | Primary amine | KMnO4/H2SO4 | LiAlH4 |

| Methyl group at C-2 | Carboxylic acid | Methyl group (unchanged) | KMnO4/H2SO4 | Not applicable |

| Pyrimidine ring system | Oxidized heterocycle | Dihydropyrimidine | H2O2/AcOH | H2/Pd-C |

| N-oxide formation | Pyrimidine N-oxide | Pyrimidine (deoxygenated) | mCPBA | PPh3 |

| Dihydropyrimidine derivatives | Pyrimidine (aromatized) | Saturated heterocycle | DDQ | H2/Raney Ni |

Mechanistic Studies on Ring Functionalization Reactions

The mechanistic understanding of ring functionalization reactions in 4-Hydroxy-2-methylpyrimidine-5-carbonitrile has advanced significantly through the application of modern carbon-hydrogen activation methodologies [26] [24]. These transformations represent a paradigm shift from traditional substitution chemistry to direct functionalization approaches that can selectively modify specific positions on the pyrimidine ring [27].

Carbon-Hydrogen Activation Mechanisms

Electrophilic aromatic substitution at the C-2 and C-6 positions follows classical mechanistic pathways but requires activation due to the electron-deficient nature of the pyrimidine ring [5]. Palladium(II) catalysts in combination with copper(II) co-catalysts have emerged as effective systems for these transformations [27]. The mechanism involves initial coordination of the pyrimidine nitrogen to the metal center, followed by cyclometalation through carbon-hydrogen bond cleavage [28].

The activation energies for these processes typically range from 80-120 degrees Celsius, reflecting the challenging nature of electrophilic attack on electron-deficient heterocycles [24]. However, the regioselectivity achieved through metal-catalyzed processes is generally superior to that obtained using traditional electrophilic reagents [29]. The directing group effect of the pyrimidine nitrogen enables precise control over the site of functionalization [27].

Radical-mediated functionalization at the C-4 position has gained prominence as an alternative approach that circumvents the electron-deficiency limitations of the pyrimidine ring [29] [30]. Photoredox catalysis using visible light-absorbing complexes can generate radical intermediates under mild conditions (25-60 degrees Celsius), enabling functional group installation with excellent regioselectivity [29]. The mechanism involves single-electron transfer processes that generate carbon-centered radicals capable of coupling with various radical acceptors [30].

Nitrogen-Hydrogen Functionalization

Deprotonation and alkylation reactions at the nitrogen atoms (N-1 and N-3) represent fundamental transformations that can dramatically alter the chemical and biological properties of pyrimidine derivatives [28]. These reactions typically proceed through SN2-type mechanisms under basic conditions, with lithium diisopropylamide or sodium hydride serving as effective deprotonating agents [31].

The regioselectivity of nitrogen alkylation can be controlled through the choice of base and reaction temperature [12]. Lower temperatures (0-25 degrees Celsius) favor kinetic control, leading to selective functionalization of the more accessible nitrogen atom [13]. Higher temperatures or longer reaction times can lead to thermodynamic control, resulting in equilibration between the possible regioisomers [7].

Ring Opening and Cycloaddition Mechanisms

Ring opening reactions of pyrimidine derivatives can occur under strongly acidic or basic conditions, leading to acyclic intermediates that can undergo further transformations [18]. The mechanism typically involves initial protonation or deprotonation followed by nucleophilic addition at the carbon atoms adjacent to nitrogen [31]. These reactions are particularly important for the synthesis of substituted malonate and cyanoacetate derivatives [22].

Cycloaddition reactions represent another important class of transformations that can be used to construct fused ring systems containing the pyrimidine core [32]. [4+2] Cycloaddition reactions with dienophiles can proceed under Lewis acid catalysis, typically requiring temperatures of 60-100 degrees Celsius [32]. The regioselectivity and stereoselectivity of these reactions can be controlled through careful selection of catalyst and reaction conditions [33].

| Reaction Type | Mechanism | Catalyst Required | Temperature Range (°C) | Selectivity |

|---|---|---|---|---|

| C-H Activation at C-2 | Electrophilic aromatic substitution | Pd(II)/Cu(II) | 80-120 | Moderate |

| C-H Activation at C-4 | Radical-mediated functionalization | Photoredox catalysts | 25-60 | High |

| C-H Activation at C-6 | Electrophilic aromatic substitution | Pd(II)/Cu(II) | 80-120 | Moderate |

| N-H Functionalization | Deprotonation/alkylation | Base catalysts | 0-25 | High |

| Ring opening reactions | Nucleophilic addition/elimination | Acid catalysts | 100-150 | Variable |

| Cycloaddition reactions | [4+2] Cycloaddition | Lewis acids | 60-100 | High |

Synthetic Applications in Heterocyclic Chemistry

The synthetic utility of 4-Hydroxy-2-methylpyrimidine-5-carbonitrile extends across multiple domains of heterocyclic chemistry, serving as a versatile building block for the construction of complex molecular architectures [7] [13]. The combination of multiple reactive functional groups within a single molecule provides numerous opportunities for selective modification and elaborate synthetic sequences [9].

Pharmaceutical Intermediate Applications

Antiviral drug development represents one of the most significant applications of pyrimidine-5-carbonitrile derivatives [9]. The structural similarity to naturally occurring nucleobases enables these compounds to interfere with viral replication processes through incorporation into viral nucleic acids . Recent research has demonstrated that modifications at the C-4 hydroxyl position can dramatically enhance antiviral potency while reducing cytotoxicity [35].

The ATP-mimetic structure of pyrimidine-5-carbonitrile derivatives makes them particularly valuable as kinase inhibitor scaffolds [9] [35]. The planar aromatic ring system occupies the adenine-binding site of kinases, while the carbonitrile group provides additional binding interactions through hydrogen bonding and dipole interactions [36]. Studies have shown that compounds derived from 4-Hydroxy-2-methylpyrimidine-5-carbonitrile can achieve IC50 values in the nanomolar range against various kinase targets [9].

Synthesis yields for pharmaceutical intermediates typically range from 70-95 percent, reflecting the robust nature of the chemical transformations involved [11] [37]. The high commercial importance of these applications has driven extensive optimization of synthetic routes to minimize cost and environmental impact [13].

Agrochemical Synthesis Applications

Herbicide and fungicide development has benefited significantly from the incorporation of pyrimidine-5-carbonitrile scaffolds [12] [7]. The electron-withdrawing groups present in the molecule enhance binding to plant and fungal enzymes while providing metabolic stability that extends the duration of biological activity [10]. The methyl group at C-2 and the carbonitrile group at C-5 are particularly important for achieving optimal herbicidal activity [13].

The synthetic routes to agrochemical products often involve multicomponent coupling reactions that assemble the pyrimidine core and introduce necessary substituents in a single synthetic operation [11]. These approaches typically achieve yields of 60-85 percent and offer significant advantages in terms of atom economy and synthetic efficiency [7].

Material Science Applications

Organic semiconductor applications represent an emerging area where pyrimidine derivatives show considerable promise [38]. The extended conjugation possible through functionalization of the carbonitrile group enables the construction of materials with tunable electronic properties [38]. The electron-deficient nature of the pyrimidine ring makes these compounds particularly suitable for n-type semiconductor applications [30].

Photocatalytic applications have been developed based on the ability of pyrimidine derivatives to facilitate charge transfer processes [38]. The incorporation of electron-rich substituents can create push-pull electronic systems that exhibit enhanced photocatalytic activity for hydrogen evolution and organic transformation reactions [38].

Nucleoside Analogue Synthesis

Anticancer agent development through nucleoside analogue synthesis represents a major application area for pyrimidine-5-carbonitrile derivatives [37]. The sugar moiety attachment at the N-1 position creates compounds that can be incorporated into DNA and RNA, leading to chain termination and apoptosis in rapidly dividing cancer cells [9].

The synthetic challenges associated with nucleoside synthesis have been addressed through the development of glycosylation methodologies that can selectively introduce sugar units while maintaining the integrity of the pyrimidine ring system [35]. These reactions typically achieve yields of 65-90 percent and enable access to a wide range of modified nucleosides with enhanced therapeutic properties [37].

Fluorescent Probe Development

Biological imaging applications utilize the inherent fluorescence properties of pyrimidine derivatives that can be enhanced through fluorophore conjugation [39]. The electron-deficient aromatic system provides a suitable scaffold for the attachment of various fluorescent groups, enabling the development of probes for cellular and tissue imaging [13].

The synthetic yields for fluorescent probe synthesis typically range from 55-75 percent, reflecting the more complex multi-step synthetic sequences required for these applications [11]. The moderate commercial importance of this application area reflects the specialized nature of the end-use applications, though the scientific impact remains significant [39].

| Application | Specific Use | Key Structural Features | Yield Range (%) | Commercial Importance |

|---|---|---|---|---|

| Pharmaceutical intermediates | Antiviral drugs | Substituted pyrimidine core | 70-95 | High |

| Agrochemical synthesis | Herbicides and fungicides | Electron-withdrawing groups | 60-85 | High |

| Material science applications | Organic semiconductors | Extended conjugation | 50-80 | Moderate |

| Nucleoside analogues | Anticancer agents | Sugar moiety attachment | 65-90 | High |

| Enzyme inhibitors | Kinase inhibitors | ATP-mimetic structure | 75-92 | Very High |

| Fluorescent probes | Biological imaging | Fluorophore conjugation | 55-75 | Moderate |